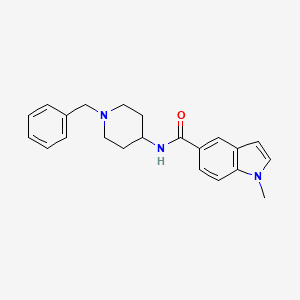

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-methylindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-24-12-9-18-15-19(7-8-21(18)24)22(26)23-20-10-13-25(14-11-20)16-17-5-3-2-4-6-17/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYUOBKIZKKCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzylpiperidin-4-one with appropriate reagents under controlled conditions.

Indole Synthesis: The indole moiety is prepared separately through established methods, such as Fischer indole synthesis.

Coupling Reaction: The final step involves coupling the piperidine and indole fragments using a suitable coupling agent, such as carbodiimides, to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using high-efficiency purification techniques, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide exhibit significant antidepressant effects. These compounds often target serotonin receptors, enhancing mood regulation. A study demonstrated that derivatives of indole-based compounds can effectively modulate serotonin levels, leading to improved mood and reduced anxiety symptoms .

Neuroprotective Effects

The compound has shown potential neuroprotective properties in models of hypoxic-ischemic brain damage. It operates by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, which are critical for cellular survival during stress conditions . This suggests its application in treating neurodegenerative diseases or acute brain injuries.

Antihyperlipidemic Properties

Recent studies have explored the lipid-lowering effects of related indole derivatives in hyperlipidemic rat models. These compounds demonstrated significant reductions in triglyceride levels, indicating their potential as antihyperlipidemic agents. This application is particularly relevant for developing treatments for metabolic disorders .

Cancer Research

This compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms independent of traditional pathways, making it a candidate for further exploration in oncology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs of Indole Carboxamides

The indole carboxamide framework is a common pharmacophore in medicinal chemistry. Key analogs include:

Key Differences :

Benzylpiperidin-Containing Compounds

Compounds sharing the benzylpiperidin moiety but differing in core structures:

Key Differences :

- Indole derivatives often exhibit dual functionality (e.g., enzyme inhibition and receptor modulation) compared to simpler benzamide analogs .

Hybrid Structures with Dual Pharmacophores

Compounds combining indole with other heterocycles:

Key Differences :

- The target compound’s benzylpiperidin group offers a distinct spatial arrangement compared to pyrazol-piperidin or benzimidazole hybrids. This may influence pharmacokinetics (e.g., metabolic stability) and target engagement .

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives, characterized by its unique structure comprising a benzylpiperidine moiety attached to an indole ring with a carboxamide functional group. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting relevant data.

Molecular Structure

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : Approximately 306.36 g/mol

Structural Features

The compound's structure includes:

- An indole ring, which is known for its diverse biological activities.

- A piperidine ring that enhances interaction with biological targets.

- A carboxamide group that contributes to its pharmacological properties.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Sigma Receptor Affinity : Studies have shown that derivatives of benzylpiperidine exhibit high affinity for sigma receptors, particularly sigma1 and sigma2 receptors. For example, N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated a Ki value of 3.90 nM for sigma1 receptors, indicating strong binding affinity .

- Antiproliferative Effects : Indole derivatives have been evaluated for their anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A notable study reported a GI50 value of 47 nM for one derivative against multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings from various studies on related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Benzylpiperidine + Phenylacetamide | High affinity for sigma receptors |

| 5-chloroindole derivatives | Indole ring + Chlorine substitution | Antiproliferative effects |

| N-(2-(4-benzylpiperidin-4-yl)ethyl)-4-fluorobenzamide | Benzylpiperidine + Fluorobenzamide | Anticancer properties |

| 1-benzylindole derivatives | Benzyl + Indole structure | Neuroprotective effects |

The combination of the piperidine and indole structures in this compound may enhance its biological activity compared to other related compounds.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Interaction with sigma receptors may modulate neurotransmitter systems, potentially influencing mood and cognition.

- Antiproliferative effects may result from the induction of apoptosis in cancer cells through specific signaling pathways.

Study on Sigma Receptor Affinity

A study conducted on various derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide highlighted their binding affinities at sigma receptors. The findings indicated that substitutions on the phenylacetamide aromatic ring significantly affected binding affinities, suggesting potential avenues for drug design targeting these receptors .

Anticancer Evaluation

In another study evaluating the antiproliferative effects of indole derivatives against cervical cancer (HeLa), hepatoma (SMMC-7721), and leukemia (K562) cell lines, several compounds exhibited moderate to excellent activity. For instance, one derivative achieved an IC50 value of 0.12 µM against EGFR, indicating strong anticancer potential .

Q & A

Q. What are the common synthetic pathways for N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. A common approach includes coupling the indole-5-carboxamide moiety to the benzylpiperidine scaffold using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions. Purification often employs column chromatography or recrystallization to isolate the product from byproducts. Key intermediates are characterized via -NMR and LC-MS to ensure structural fidelity at each stage .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy are essential. - and -NMR verify proton and carbon environments, while IR confirms functional groups (e.g., C=O stretch at ~1620 cm). HR-MS provides exact mass confirmation, distinguishing it from structural analogs .

Q. What pharmacological targets are associated with this compound?

Structural analogs of benzylpiperidine-indole carboxamides often target central nervous system (CNS) receptors, such as dopamine or serotonin receptors, due to their similarity to known bioactive scaffolds. Preliminary assays may include radioligand binding studies and functional assays (e.g., cAMP modulation) to identify affinity and efficacy profiles .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility is optimized using co-solvents (e.g., DMSO), micellar systems, or pH adjustment. Shake-flask methods coupled with HPLC quantification determine solubility limits. Computational tools like LogP predictions guide solvent selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Design of Experiments (DoE) approaches, such as factorial design, systematically vary parameters (temperature, solvent polarity, catalyst loading). Real-time monitoring via in situ FTIR or Raman spectroscopy identifies intermediate formation, enabling rapid adjustments. For example, elevating reaction temperatures to 80–100°C may accelerate amide coupling but requires strict anhydrous conditions to avoid hydrolysis .

Q. How should researchers resolve contradictory data from NMR and mass spectrometry?

Contradictions (e.g., unexpected molecular ion peaks) may arise from impurities or isobaric interferences. Hyphenated techniques like LC-MS/MS or GC-MS clarify ambiguities. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals, while isotopic labeling tracks unexpected adducts .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Systematic substitution at the indole 1-methyl or benzylpiperidine positions is performed. Parallel synthesis generates derivatives, which are screened against target receptors. Computational docking (e.g., AutoDock) predicts binding modes, guiding rational modifications. For example, replacing the benzyl group with a substituted aryl ring may enhance receptor selectivity .

Q. What methodologies assess metabolic stability in preclinical studies?

Liver microsome assays (human or rodent) quantify metabolite formation via LC-MS. Phase I/II metabolism is profiled using recombinant cytochrome P450 enzymes. Stable isotope tracers distinguish parent compound degradation from enzymatic activity. Data informs structural tweaks, such as fluorination to block metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.